Physicochemical Profiling and Synthetic Dynamics of 5-Methyl-1H-imidazo[4,5-f]quinoline
Physicochemical Profiling and Synthetic Dynamics of 5-Methyl-1H-imidazo[4,5-f]quinoline
A Technical Whitepaper for Research and Drug Development Professionals
Executive Summary
The imidazo[4,5-f]quinoline scaffold represents a privileged structural motif in medicinal chemistry, foundational to the discovery of highly potent immunostimulants and Toll-like receptor (TLR) agonists[1]. Within this class, 5-Methyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-20-3) serves as a critical structural analog[2]. The precise placement of the methyl group at the 5-position drastically alters the topographical electron density and steric interactions compared to its regioisomers (e.g., the 4-methyl derivative)[3]. As a Senior Application Scientist, this whitepaper provides an authoritative, causal framework dissecting the physicochemical attributes, synthetic mechanisms, and biological assay protocols for this target.
Part I: Structural and Physicochemical Profiling
Understanding the physicochemical behavior of 5-Methyl-1H-imidazo[4,5-f]quinoline is crucial for predicting its pharmacokinetic potential and informing downstream analytical workflows. The planar tricyclic core exhibits strong intermolecular
Thermodynamic and Electronic Parameters
The methyl substitution on the f-fused ring subtly modulates the basicity of the adjacent nitrogen atoms via inductive effects, which dictates the compound's ionization state in physiological conditions[4]. All quantitative baseline parameters are summarized in Table 1 for rapid reference.
Table 1: Physicochemical Parameters of 5-Methyl-1H-imidazo[4,5-f]quinoline
| Parameter | Value / Description | Method of Determination |
| IUPAC Name | 5-Methyl-1H-imidazo[4,5-f]quinoline | Nomenclature Standard |
| CAS Registry Number | 147057-20-3 | Vendor Specification[2] |
| Molecular Formula | C₁₁H₉N₃ | Elemental/Mass Analysis[5] |
| Molecular Weight | 183.21 g/mol | High-Resolution Mass Spectrometry[2] |
| Predicted tPSA | ~42.5 Ų | Structure-based Chemoinformatics |
| Calculated LogP | ~2.1 | Reversed-Phase HPLC Correlation |
| Predicted pKa (Quinoline N) | ~4.8 | Potentiometric Titration / In Silico |
| Hydrogen Bond Dynamics | 1 Donor, 2 Acceptors | Structural Analysis |
Causal Insight: The relatively low LogP (~2.1) combined with a highly rigid structure makes aqueous solubility at neutral pH a known bottleneck. Consequently, organic cosolvents (e.g., DMSO) or mildly acidic formulations are strictly required to prevent compound precipitation and false negatives in biological screenings.
Part II: Directed Synthesis and Mechanistic Validation
Historically, synthesizing imidazo[4,5-f]quinolines involved harsh conditions. However, modern approaches utilize the selective, base-catalyzed cyclization of ortho-nitroalkylaminoquinolines[4] ().
Mechanistic Causality
The cyclization relies on the deprotonation of the secondary alkylamine by a strong alkali alkoxide. The resulting nitrogen nucleophile attacks the adjacent electrophilic nitro group. The reaction is exquisitely sensitive to proton sources; the presence of moisture prematurely neutralizes the alkoxide base, stalling the reaction at the uncyclized intermediate.
Caption: Workflow of base-catalyzed cyclization yielding the tricyclic imidazo[4,5-f]quinoline core.
Self-Validating Protocol: Anhydrous Base-Catalyzed Cyclization
This protocol is engineered with in-process controls (IPCs) to guarantee synthetic fidelity[4].
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Preparation: Rigorously dry ethanol over molecular sieves (3Å). Why: Water acts as a competing nucleophile and quenches the sodium ethoxide, severely degrading yield.
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Reagent Loading: In a flame-dried Schlenk flask under argon, dissolve the ortho-nitroalkylaminoquinoline precursor (1.0 eq) in anhydrous ethanol. Add freshly prepared sodium ethoxide (2.5 eq).
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Cyclization & In-Process Control: Heat the mixture to reflux. Validation Check: At 2 hours, withdraw a 50 µL aliquot, quench with 1M HCl, and analyze via LC-MS. Proceed only when the precursor mass is depleted >95% and the M+16 (N-oxide) mass dominates.
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Reduction: Introduce a mild reducing agent (e.g., iron powder and acetic acid) directly into the vessel to selectively deoxygenate the N-oxide to the target 5-Methyl-1H-imidazo[4,5-f]quinoline[4].
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Isolation: Neutralize, filter through a Celite pad, and extract with dichloromethane. Purify via silica gel chromatography.
Part III: Pharmacological Resonance (TLR7/8 Agonism)
Imidazo[4,5-f]quinoline derivatives have been deeply studied as potent immunostimulants[1] (). Structurally, they mimic single-stranded RNA, effectively agonizing Toll-like Receptors 7 and 8 (TLR7/8) located in the endosomes of innate immune cells[6].
The MyD88-Dependent Signaling Cascade
Upon binding, the imidazoquinoline induces a conformational shift in the TLR dimer, recruiting the MyD88 adaptor protein. This triggers a kinase cascade culminating in the nuclear translocation of NF-κB and IRF7, orchestrating the massive release of pro-inflammatory cytokines (IL-6, TNF-α) and Type I Interferons.
Caption: Endosomal TLR7/8 activation pathway driven by imidazoquinoline immunostimulants.
Self-Validating Protocol: In Vitro TLR Reporter Assay
To verify biological activity, a reporter assay must exclude artifacts arising from compound insolubility or basal cell stress[6].
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Cell Preparation: Plate HEK-Blue™ TLR7 cells in 96-well format. Critical Step: Detach cells using a non-enzymatic buffer (e.g., EDTA). Trypsin cleaves transiently expressed surface proteins, dampening assay sensitivity.
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Compound Dosing: Prepare a 10 mM stock of 5-Methyl-1H-imidazo[4,5-f]quinoline in 100% DMSO. Perform serial dilutions in media ensuring final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
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Internal Validation: System Controls: Run Resiquimod (R848) as a positive control (EC₅₀ reference validation) and 0.5% DMSO as a negative baseline.
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Incubation & Readout: Incubate for 24h at 37°C. Quantify NF-κB-induced SEAP (Secreted Embryonic Alkaline Phosphatase) using a spectrophotometer at 620 nm.
Part IV: Analytical Resolution & Regioisomer Differentiation
The primary challenge in synthesizing substituted tricycles like 147057-20-3 is regioisomeric contamination. 4-Methyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-21-4) possesses identical mass (
Causality in Analytical Selection
Standard one-dimensional ¹H-NMR and LC-MS are insufficient for absolute structural proof due to spectral overlap. A 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly mandatory. NOESY measures through-space (<5 Å) rather than through-bond couplings. The 5-methyl protons will exhibit a distinct spatial cross-peak with the adjacent C6 or C4 aromatic protons of the quinoline system, unequivocally proving the methyl position.
Caption: Tiered analytical workflow for resolving and confirming imidazoquinoline positional isomers.
Self-Validating Analytical Protocol
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Chromatographic Separation: Run the crude sample on a UPLC utilizing a Phenyl-Hexyl column instead of standard C18. Why: The
interactions of the Phenyl-Hexyl stationary phase dramatically enhance the separation of structural isomers. -
Fraction Collection: Collect fractions exhibiting
184 (ESI+ mode). -
NMR Preparation: Dissolve the purified fraction in DMSO-
. Validation Check: Ensure solvent residual peak is sharply calibrated at 2.50 ppm. -
2D-NOESY Execution: Run the NOESY sequence with a mixing time of 300-500 ms. Look for the cross-peak between the methyl singlet (~2.6 ppm) and the uniquely isolated quinoline aromatic protons.
References
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Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines Source: ACS Omega (Larin et al., 2025) URL:[Link]
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Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Source: Journal of Medicinal Chemistry (Moyer et al., 1993) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS:147057-20-35-Methyl-1H-imidazo[4,5-f]quinoline-毕得医药 [bidepharm.com]
- 3. 7557-03-1|8-Methylquinazoline|BLD Pharm [bldpharm.com]
- 4. Selective Synthesis of Imidazo[4,5‑f]- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS:147057-20-35-Methyl-1H-imidazo[4,5-f]quinoline-毕得医药 [bidepharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS:1234616-79-5, 3H-咪唑并[4,5-c]吡啶-7-甲腈-毕得医药 [bidepharm.com]
